Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

This building block's unique 4-Br/3-Me/2-CO₂Me pattern enables rapid kinase inhibitor SAR via Suzuki/Buchwald couplings. Validated against GRK2 (heart failure) and PAK1 (triple-negative breast cancer), it supports structure-based design with X-ray co-crystal precedent. The 4-Br vector facilitates derivatization not achievable with Cl/I analogs, while the methyl ester balances CNS permeability (XLogP 3.1) and synthetic flexibility. Choose precision chemistry with proven biological relevance—request a quote.

Molecular Formula C10H8BrNO2S
Molecular Weight 286.15 g/mol
CAS No. 870244-28-3
Cat. No. B1397103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate
CAS870244-28-3
Molecular FormulaC10H8BrNO2S
Molecular Weight286.15 g/mol
Structural Identifiers
SMILESCC1=C(SC2=CN=CC(=C12)Br)C(=O)OC
InChIInChI=1S/C10H8BrNO2S/c1-5-8-6(11)3-12-4-7(8)15-9(5)10(13)14-2/h3-4H,1-2H3
InChIKeyMUOYGRONALMVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate: Overview and Core Properties


Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate (CAS 870244-28-3) is a heterocyclic building block belonging to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core with a bromine atom at the 4-position, a methyl group at the 3-position, and a methyl ester at the 2-position. It has a molecular formula of C10H8BrNO2S, a molecular weight of 286.15 g/mol, and a computed XLogP3-AA of 3.1 [1]. This scaffold is of significant interest in medicinal chemistry as a key intermediate for kinase inhibitor development [2], particularly as a starting point for programs targeting GRK2 [3] and PAK1 [4].

Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate: Why Generic Substitution Is Not Advisable


While many thieno[2,3-c]pyridine analogs exist, generic substitution is risky due to the compound's unique substitution pattern (4-Br, 3-Me, 2-CO2Me), which creates a specific vector for cross-coupling and structure-activity relationship (SAR) exploration that is not replicated by other halogenated or alkylated analogs [1]. The 4-bromo substituent is positioned for facile Suzuki-Miyaura, Stille, or Buchwald-Hartwig derivatization, enabling the rapid construction of diverse compound libraries for kinase inhibitor optimization [2], a capability that 4-chloro or 4-iodo variants may not offer due to differing reactivity and stability profiles.

Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate: Quantitative Differentiation Evidence


Synthetic Versatility: Cross-Coupling Efficiency of the 4-Bromo Substituent

The 4-bromo substituent on the thieno[2,3-c]pyridine core is quantitatively more reactive in Pd-catalyzed cross-couplings than the corresponding 4-chloro or 4-iodo analogs under standard conditions, offering a 2-5 fold rate enhancement in Suzuki-Miyaura couplings with aryl boronic acids [1]. This reactivity differential, while class-level inference for the specific compound, is well-documented for analogous 4-bromo-heteroarenes and is crucial for efficient library synthesis in kinase inhibitor programs targeting GRK2 and PAK1 [2].

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Scaffold Specificity: Documented Kinase Inhibition of Thieno[2,3-c]pyridine Core

The thieno[2,3-c]pyridine core, shared by this compound, is a validated ATP-mimetic kinase inhibitor hinge binder. X-ray co-crystal structures (PDB: 7pwd) of related derivatives bound to GRK2 confirm the scaffold's ability to engage the hinge region via hydrogen bonding and hydrophobic interactions [1]. While direct IC50 data for this specific methyl ester is not publicly available, analogous thieno[2,3-c]pyridine derivatives exhibit GRK2 inhibition with IC50 values ranging from 100 nM to 10 µM, establishing a clear structure-activity relationship (SAR) [2].

Kinase Inhibition GRK2 Drug Discovery

Physicochemical Differentiation: Optimized Lipophilicity for CNS Permeability

The compound's computed XLogP3-AA of 3.1 [1] positions it within the optimal lipophilicity range (2-4) for central nervous system (CNS) permeability, a key differentiator from more polar analogs (e.g., carboxylic acid derivatives with XLogP ~1.5) that would struggle to cross the blood-brain barrier (BBB). This property is critical for programs targeting CNS kinases or GPCRs [2]. In contrast, the 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylic acid analog would have a significantly lower XLogP (~1.5) due to the polar acid group, limiting its CNS utility.

Medicinal Chemistry CNS Drug Design Physicochemical Properties

Commercial Availability and Purity: Reliable Supply for Research Programs

This compound is readily available from multiple reputable vendors with purities typically ≥95-97% , ensuring consistent quality for SAR studies. In contrast, many closely related analogs (e.g., 4-iodo or 4-chloro variants) are not commercially stocked and require custom synthesis, leading to significant delays (4-8 weeks) and higher costs. The 4-bromo substituent strikes a balance between stability and reactivity, making this specific derivative a stockable and reliable building block.

Chemical Sourcing Medicinal Chemistry Procurement

Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate: High-Impact Research Applications


Kinase Inhibitor Lead Optimization: GRK2 and PAK1 Programs

This compound serves as a key intermediate for synthesizing focused libraries of thieno[2,3-c]pyridine-based kinase inhibitors. The 4-bromo handle enables rapid SAR exploration via Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce diverse aryl or amine groups, optimizing potency and selectivity against GRK2 for heart failure [1] or PAK1 for triple-negative breast cancer [2].

Central Nervous System (CNS) Drug Discovery

With a computed XLogP of 3.1 [1], this building block is well-suited for CNS programs. The methyl ester can be readily hydrolyzed to the acid for polarity adjustment or left as is for maintaining BBB permeability, offering synthetic flexibility for targeting CNS kinases, GPCRs, or ion channels.

Chemical Biology Probe Development

The compound's scaffold, validated by X-ray co-crystal structures of related thieno[2,3-c]pyridines bound to GRK2 [2], makes it an excellent starting point for developing chemical probes. The 4-bromo group provides a convenient vector for attaching affinity tags (e.g., biotin) or fluorophores via cross-coupling, enabling target identification and mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.